molecular formula C6H7BrN2O B3004118 4-Bromo-2-ethylpyridazin-3(2H)-one CAS No. 1896752-72-9

4-Bromo-2-ethylpyridazin-3(2H)-one

Cat. No.: B3004118
CAS No.: 1896752-72-9
M. Wt: 203.039
InChI Key: RCCQTGIFMNJECI-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylpyridazin-3(2H)-one is a brominated pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a bromine atom at position 4 and an ethyl group at position 2. Pyridazinones are nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient nature and ability to participate in hydrogen bonding .

Properties

IUPAC Name

4-bromo-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQTGIFMNJECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazin-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

4-Bromo-2-ethylpyridazin-3(2H)-one serves as a building block in organic synthesis. Its structural features allow it to participate in several types of chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles, leading to the formation of diverse derivatives.
  • Coupling Reactions: It can be used in cross-coupling reactions to create more complex molecular architectures.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with nucleophilesSodium methoxide, potassium tert-butoxide
CouplingFormation of carbon-carbon bondsPalladium catalysts
OxidationIntroduction of additional functional groupsPotassium permanganate
ReductionModification of halogen atomsLithium aluminum hydride

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

Case Study: Anticancer Activity
A study conducted on the compound's effects on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 μM. The mechanism appears to involve apoptosis induction through caspase activation.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for:

  • Anti-inflammatory Effects: Compounds derived from this compound have shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Properties: Research is ongoing into its ability to protect neuronal cells from oxidative stress.

Table 2: Potential Therapeutic Applications

Application TypeDescriptionCurrent Research Status
Anti-inflammatoryReduces inflammation in animal modelsPreclinical trials underway
NeuroprotectiveProtects neurons from oxidative damageOngoing studies
AntimicrobialEffective against specific bacterial strainsLaboratory testing

Industrial Applications

In addition to research applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for:

  • Polymer Chemistry: As a precursor for synthesizing novel polymers with enhanced properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target pests or diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the pyridazinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 4-bromo-2-ethylpyridazin-3(2H)-one with analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound C₆H₇BrN₂O 203.04 (calc.) Br (C4), Ethyl (N2) Not reported in evidence
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one C₁₀H₆BrClN₂O 285.52 Br (C5), Cl (C4), Phenyl (N2) Mp: Not reported; CAS: 1698-63-1
4-Bromo-6-methylpyridazin-3(2H)-one C₅H₅BrN₂O 189.01 Br (C4), Methyl (C6) CAS: 954240-46-1; MDL: MFCD09701342
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one C₅H₄BrClN₂O 223.46 Br (C4), Cl (C6), Methyl (N2) Solubility: Requires DMSO; Storage: 2–8°C

Key Observations :

  • Substituent Effects : Bromine at position 4 is common across analogs, but substituents at N2 (ethyl vs. methyl/phenyl) significantly alter steric and electronic profiles. For example, the ethyl group in the target compound may enhance lipophilicity compared to methyl or phenyl groups .

Crystallographic and Supramolecular Features

  • 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one: Exhibits a planar pyridazinone ring with a dihedral angle of 40.16° relative to the phenyl group. Crystal packing involves N–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.6665 Å) .
  • 4-Bromo-6-methylpyridazin-3(2H)-one : Crystallographic data are unavailable, but methyl and bromine substituents likely influence packing via halogen bonding or van der Waals interactions .

Biological Activity

4-Bromo-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8BrN3_3O. The presence of a bromine atom and an ethyl group on the pyridazine ring contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular Weight216.06 g/mol
Melting Point150-153 °C
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Research indicates that it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several pathological conditions, including cancer and angiogenesis .

The compound's mechanism involves binding to the ATP-binding site of FGFRs, disrupting their signaling pathways, which can lead to inhibited cell proliferation and induced apoptosis in cancer cells .

Anticancer Activity

A significant body of research has explored the anticancer potential of pyridazinone derivatives, including this compound. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines, indicating moderate potency.

In a study by the National Cancer Institute (NCI), compounds similar to this compound were evaluated against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth .

Enzyme Inhibition

Research has identified this compound as an effective inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4. The compound's inhibition of these receptors is particularly relevant for treating cancers associated with aberrant FGFR signaling:

FGFR TypeInhibition Activity
FGFR1High
FGFR2Moderate
FGFR3High
FGFR4Moderate

This inhibition can lead to reduced tumor growth and metastasis in preclinical models .

Case Studies

  • Case Study on Breast Cancer :
    • Researchers investigated the effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Combination Therapy :
    • In vitro studies demonstrated that combining this compound with standard chemotherapeutic agents like doxorubicin enhanced cytotoxic effects against resistant cancer cell lines, suggesting its potential for use in combination therapies .

Q & A

Q. What synthetic routes are optimal for preparing 4-Bromo-2-ethylpyridazin-3(2H)-one, and how can reaction yields be improved?

The synthesis of brominated pyridazinones typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, bromoacetyl intermediates (e.g., 4-bromoacetylphenyl derivatives) can react with amines or heterocycles to form substituted pyridazinones . To optimize yields:

  • Use anhydrous conditions to minimize hydrolysis of reactive intermediates.
  • Employ HPLC (≥98% purity) for purification, as demonstrated in brominated pyridazine analogs .
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates and reduce byproducts.

Q. How can the purity and stability of this compound be validated during storage?

  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation products via mass spectrometry .
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at position 2, bromine at position 4) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 231.03 for C₆H₇BrN₂O) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in heterocyclic coupling reactions?

Bromine at position 4 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids or Pd₂(dba)₃/Xantphos for amine couplings .
  • Solvent Effects : Use DMF or toluene for polar intermediates; DMSO may induce side reactions .
  • Steric Hindrance : The ethyl group at position 2 may slow coupling kinetics compared to methyl analogs .

Q. What crystallographic data are available for structurally related pyridazinones, and how can they guide polymorph studies?

Single-crystal X-ray diffraction of analogs (e.g., 2-(5-bromopentyl)-4-chloro-pyridazinone) reveals:

  • Unit Cell Parameters : Triclinic systems (space group P1) with Z = 4 and V ≈ 1892 ų .
  • Hydrogen Bonding : Intermolecular H-bonds between carbonyl oxygen and NH groups stabilize the lattice .
  • Polymorph Screening : Vary solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates to isolate distinct crystalline forms .

Q. How can contradictory data on the biological activity of brominated pyridazinones be resolved?

Discrepancies in bioactivity studies often arise from:

  • Impurity Profiles : Trace aldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde) in crude samples may skew assays . Validate purity via LC-MS before testing.
  • Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v in aqueous buffers to avoid cytotoxicity artifacts .
  • Target Selectivity : Screen against off-target receptors (e.g., GPCRs, kinases) using competitive binding assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight231.03 g/mol
Melting Point72–79°C (analog data)
HPLC Retention Time8.2 min (C18 column, MeCN:H₂O = 70:30)
LogP (Predicted)2.1 ± 0.3

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80–100°C↑ 20–30%
Catalyst Loading5 mol% Pd(PPh₃)₄↑ Coupling Efficiency
Reaction Time12–24 hPrevents Over-Oxidation

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